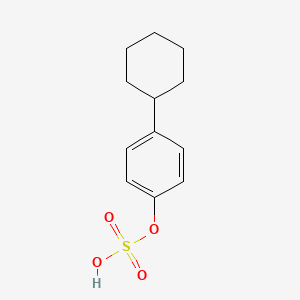

4-Cyclohexylphenyl sulfate

描述

Structure

3D Structure

属性

CAS 编号 |

17239-48-4 |

|---|---|

分子式 |

C12H16O4S |

分子量 |

256.32 g/mol |

IUPAC 名称 |

(4-cyclohexylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C12H16O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,13,14,15) |

InChI 键 |

AXQUTPDPWHECKP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)O |

规范 SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)O |

其他CAS编号 |

17239-48-4 |

同义词 |

4-cyclohexylphenyl sulfate |

产品来源 |

United States |

Biochemical Transformation and Enzymology of 4 Cyclohexylphenyl Sulfate

Enzymatic Formation Pathways of 4-Cyclohexylphenyl Sulfate (B86663)

The formation of 4-cyclohexylphenyl sulfate is an enzymatic process catalyzed by sulfotransferases (SULTs). These enzymes play a crucial role in the detoxification and metabolism of a wide array of compounds by transferring a sulfonate group to a hydroxyl or amine group of the substrate. wikipedia.orgnih.gov

Identification and Characterization of Sulfotransferase Isoforms

Cytosolic sulfotransferases (SULTs) are a superfamily of enzymes responsible for the sulfonation of various endogenous and xenobiotic compounds. nih.gov The SULT1 family, in particular, is known for its role in the metabolism of small phenolic compounds. nih.govplos.org Within this family, isoforms such as SULT1A1 and SULT1A3 are well-characterized and have distinct but sometimes overlapping substrate specificities. nih.govsemanticscholar.org SULT1A1 exhibits broad substrate specificity for small phenolic compounds, while SULT1A3 is primarily involved in the sulfation of catecholamines. nih.govplos.org Given that 4-cyclohexylphenol (B75765) is a phenolic compound, it is likely that a SULT1A isoform is involved in its conversion to this compound.

The human genome encodes for at least 13 distinct SULT enzymes, categorized into families SULT1, SULT2, SULT4, and SULT6. plos.org The SULT1 family is the largest and is responsible for the sulfation of a wide variety of xenobiotics. plos.org Further research is needed to definitively identify the specific SULT isoform(s) responsible for the sulfation of 4-cyclohexylphenol.

Substrate Specificity and Kinetic Analysis of Relevant Sulfotransferases

The substrate specificity of sulfotransferases is a key determinant of their biological function. SULT1A1 is known for its broad substrate range, which includes various phenolic compounds. nih.govplos.org In contrast, SULT1A3 displays high selectivity for catecholamines. semanticscholar.org The kinetic parameters of these enzymes, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide insights into their efficiency and affinity for different substrates.

It has been observed that some SULT enzymes exhibit substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov This phenomenon adds another layer of complexity to the kinetic analysis of these enzymes.

Role of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) in Biosynthesis

The universal sulfate donor for all sulfotransferase-catalyzed reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.gov The biosynthesis of PAPS is a two-step enzymatic process. diva-portal.org First, ATP-sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS). nih.govsemanticscholar.org Subsequently, APS kinase phosphorylates APS to yield PAPS. nih.govsemanticscholar.org

The availability of PAPS can be a limiting factor in sulfation reactions. nih.gov For in vitro studies and biotechnological applications, the high cost of PAPS has led to the development of PAPS regeneration systems. nih.govnih.gov These systems can utilize cheaper starting materials like ATP and inorganic sulfate to continuously supply PAPS for the sulfotransferase reaction. nih.gov The efficiency of sulfation can be significantly improved by optimizing the concentrations of ATP and sulfate. frontiersin.org

Enzymatic Hydrolysis and Desulfation of this compound

The hydrolysis of aryl sulfates, such as this compound, is catalyzed by a class of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.org These enzymes are crucial for the breakdown of sulfated compounds, releasing the aryl component and inorganic sulfate. scirp.org

Investigation of Arylsulfatase Enzymes and Their Specificity

Arylsulfatases are widely distributed in nature, found in mammals, bacteria, and fungi. scirp.orgresearchgate.net They belong to a larger family of sulfatases that hydrolyze sulfate esters from a variety of molecules, including glycosaminoglycans, sulfolipids, and steroids. nih.govimrpress.com The human genome contains seventeen known arylsulfatases. imrpress.com

These enzymes exhibit varying substrate specificities. For example, arylsulfatase B (ARSB) is involved in the degradation of chondroitin-4-sulfate and dermatan sulfate. researchgate.net Some arylsulfatases, like those from Pseudomonas aeruginosa, show high activity towards nitrophenyl sulfate and lower activity towards other substrates like indoxyl sulfate. d-nb.info The specificity of arylsulfatases for this compound has not been explicitly detailed in the provided search results, but their general ability to hydrolyze aryl sulfate esters suggests they would be capable of this reaction. A mix of recombinant β-glucuronidase and arylsulfatase enzymes has been developed for the simultaneous deconjugation of glucuronide and sulfate conjugates. kurabiotech.com

Kinetic Parameters (K_m, K_cat) of Arylsulfatase Activity Towards Aryl Sulfates

The kinetic parameters of arylsulfatases provide valuable information about their catalytic efficiency and substrate affinity. The Michaelis-Menten constant (K_m) is an indicator of the enzyme's affinity for its substrate, with a lower K_m value suggesting a higher affinity. scirp.org The catalytic constant (k_cat) represents the turnover number of the enzyme.

Studies on arylsulfatase from Aerobacter aerogenes using p-nitrophenyl sulfate (pNPS) as a substrate determined an apparent K_m of 1.03 mM and a k_cat of 75.73 μM/min. scirp.org In another study, the arylsulfatase from Streptomyces griseorubiginosus showed a much higher affinity for pNPS, with a K_m of approximately 4 μM. tandfonline.com The arylsulfatase from Pseudomonas aeruginosa had a K_m of 105 μM for 4-nitrocatechol (B145892) sulfate. d-nb.info These variations highlight the diversity in kinetic properties among arylsulfatases from different sources.

Table 1: Kinetic Parameters of Various Arylsulfatases for Aryl Sulfate Substrates

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| Aerobacter aerogenes | p-Nitrophenyl sulfate | 1.03 | - | scirp.org |

| Streptomyces griseorubiginosus | p-Nitrophenyl sulfate | 0.004 | - | tandfonline.com |

| Pseudomonas aeruginosa | 4-Nitrocatechol sulfate | 0.105 | - | d-nb.info |

| Kluyveromyces lactis (recombinant) | p-Nitrophenyl sulfate | 2.45 | 0.28 | researchgate.net |

*k_cat was reported as 75.73 μM/min in the source.

Mechanisms of Sulfate Ester Cleavage

The cleavage of the sulfate ester bond in this compound is a critical hydrolytic process catalyzed by a class of enzymes known as sulfatases (EC 3.1.6.-). Specifically, as an aryl sulfate, its desulfation is handled by arylsulfatases (aryl-sulfate sulfohydrolase, EC 3.1.6.1). scirp.org These enzymes are found across a wide array of organisms, from bacteria to mammals, and play a key role in the mineralization of organic sulfur and the metabolism of sulfated xenobiotics. scirp.orgrndsystems.com

The hydrolysis of organic sulfate esters can, in principle, occur via two distinct mechanisms: cleavage of the sulfur-oxygen (S–O) bond or the carbon-oxygen (C–O) bond. nih.gov For aryl sulfates like this compound, resonance effects within the aromatic ring facilitate leaving group departure, making the nucleophilic attack at the sulfur atom the preferred pathway. nih.gov This S–O bond cleavage is the characteristic mechanism of Class I sulfatases, which include the arylsulfatases responsible for this transformation. nih.govnih.gov

The catalytic mechanism of these enzymes is highly conserved and relies on a unique post-translationally modified amino acid residue within the active site: a Cα-formylglycine (FGly). nih.govresearchgate.net This FGly residue is essential for catalysis. The proposed mechanism proceeds through several key steps:

Nucleophilic Attack: The FGly residue exists in the active site as a hydrated aldehyde (a gem-diol). One of the hydroxyl groups of this hydrated FGly acts as the nucleophile, attacking the sulfur atom of the this compound substrate. researchgate.netresearchgate.net

Formation of a Covalent Intermediate: This attack results in the cleavage of the S–O bond, releasing the de-sulfated alcohol (4-cyclohexylphenol) and forming a covalent sulfated enzyme intermediate. researchgate.netresearchgate.net

Enzyme Regeneration: The sulfated FGly intermediate is unstable. It undergoes an intramolecular rearrangement that eliminates a sulfate ion (SO₄²⁻), regenerating the aldehyde form of the FGly residue. researchgate.net

Rehydration: The active site is restored when a water molecule adds to the aldehyde, re-forming the hydrated FGly, making the enzyme ready for another catalytic cycle. researchgate.netresearchgate.net

Studies on bacterial arylsulfatases, such as the one from Pseudomonas aeruginosa, have provided evidence supporting this mechanism. Brønsted analysis of aryl sulfate hydrolysis yielded results consistent with an S(N)2-type reaction at the sulfur atom, characterized by the formation of a covalent enzyme-sulfate intermediate. nih.gov The entire process ensures the efficient and specific cleavage of the sulfate ester, liberating the parent phenol (B47542) and an inorganic sulfate ion.

| Enzyme Class | Substrate Type | Cleavage Site | Key Active Site Feature |

| Class I Sulfatases (Arylsulfatases) | Aryl sulfates (e.g., this compound) | S–O Bond | Cα-formylglycine (FGly) |

| Class II Sulfatases | Alkyl sulfates | C–O Bond (Reductive) | Not applicable |

| Class III Sulfatases | Alkyl sulfates | C–O Bond (Hydrolytic) | Not applicable |

This table summarizes the classification of sulfatases based on their catalytic mechanism. This compound is metabolized by Class I sulfatases.

Interplay with Other Biochemical Conjugation Systems (e.g., Glucuronidation)

Sulfation , catalyzed by cytosolic sulfotransferase (SULT) enzymes, utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.gov For phenolic xenobiotics, enzymes from the SULT1 family are primarily responsible for this conjugation. nih.gov

Glucuronidation , on the other hand, is mediated by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are typically located in the endoplasmic reticulum. frontiersin.org This reaction involves the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of 4-cyclohexylphenol. plos.org

The extent to which 4-cyclohexylphenol undergoes either sulfation or glucuronidation depends on several factors:

Enzyme Kinetics: The relative affinity (Kₘ) and maximum velocity (Vₘₐₓ) of the specific SULT and UGT isozymes for 4-cyclohexylphenol. Generally, sulfation is considered a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway.

Cofactor Availability: The intracellular concentrations of the respective cofactors, PAPS for sulfation and UDPGA for glucuronidation, can be rate-limiting and influence which pathway predominates.

Tissue-Specific Enzyme Expression: The relative abundance and activity of SULT and UGT isozymes vary significantly between different tissues (e.g., liver, kidney, intestine), leading to tissue-specific patterns of metabolism. frontiersin.org

While direct comparative studies on 4-cyclohexylphenol are limited, research on other phenolic compounds demonstrates that SULTs and UGTs can have distinct structure-activity relationships and positional preferences. nih.govnih.gov For a given substrate, one pathway may be significantly more efficient than the other. For instance, studies on flavonoids have shown that while both pathways often target the same hydroxyl groups, the rates of conjugation can differ substantially. nih.gov The resulting sulfate and glucuronide conjugates are typically inactive and more water-soluble, facilitating their excretion, a process that itself relies on various uptake and efflux transport proteins. frontiersin.org

| Feature | Sulfation | Glucuronidation |

| Enzyme Family | Sulfotransferases (SULTs) | UDP-glucuronosyltransferases (UGTs) |

| Cellular Location | Cytosol | Endoplasmic Reticulum |

| Cofactor (Donor) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | UDP-glucuronic acid (UDPGA) |

| General Kinetics | High-affinity, low-capacity | Low-affinity, high-capacity |

| Product | This compound | 4-Cyclohexylphenyl glucuronide |

This table provides a comparative overview of the key features of the sulfation and glucuronidation pathways that compete for phenolic substrates like 4-cyclohexylphenol.

Advanced Analytical and Spectroscopic Characterization of 4 Cyclohexylphenyl Sulfate

Chromatographic Separation Techniques

Chromatography is indispensable for isolating 4-Cyclohexylphenyl sulfate (B86663) from complex mixtures and for its quantification. The choice between liquid and gas chromatography is dictated by the compound's inherent physicochemical properties, particularly its polarity and volatility.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the analysis of 4-Cyclohexylphenyl sulfate due to the compound's polarity and non-volatile nature. taylorfrancis.com The sulfate group makes it highly suitable for analysis by LC-MS, particularly with electrospray ionization (ESI).

Methodology Details: For robust analysis, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed. A C18 column is a frequent choice, providing effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a buffer like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. nih.gov

Mass spectrometric detection is most effective in negative ion mode (ESI-) due to the anionic nature of the sulfate group. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation pattern of the parent ion.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | HPLC | High-resolution separation. |

| Column | C18, 100 x 2.0 mm, 3 µm | Standard reverse-phase separation. nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Aqueous component with buffer. nih.gov |

| Mobile Phase B | Acetonitrile/Methanol | Organic solvent for gradient elution. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow. nih.gov |

| Ionization Mode | Electrospray (ESI), Negative | Optimal for the anionic sulfate group. nih.gov |

| Analysis Mode | Full Scan & MS/MS | Parent ion detection and fragmentation for structural confirmation. |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and high polarity. Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis. core.ac.uk

Derivatization Process: The most common derivatization strategy involves silylation. greyhoundchrom.com This process replaces the acidic proton of the sulfate group (if present as a salt) and any other active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. greyhoundchrom.comunito.it The resulting TMS-derivative of this compound is significantly more volatile and can be readily analyzed by GC-MS. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Derivatization Reagent | BSTFA + 1% TMCS | Creates a volatile trimethylsilyl (TMS) derivative. greyhoundchrom.com |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | Non-polar column for general-purpose separation. |

| Carrier Gas | Helium (>99.999%) | Inert carrier gas. mdpi.com |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the derivative. |

| Oven Program | Start at 100°C, ramp to 300°C | Temperature gradient to separate compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization for creating reproducible mass spectra. mdpi.com |

| Mass Analyzer | Quadrupole or Ion Trap | For mass filtering and detection. |

Beyond routine analytical methods, specialized separation protocols may be required for specific applications, such as the isolation of this compound for use as an analytical standard or for detailed characterization. Preparative HPLC is a key technique for this purpose, allowing for the purification of larger quantities of the compound from synthetic reaction mixtures or biological extracts. google.com

Solid-Phase Extraction (SPE) is another crucial technique, primarily used for sample cleanup and concentration prior to instrumental analysis. fda.gov For a polar, anionic compound like this compound, a mixed-mode or anion-exchange SPE sorbent could be employed to selectively retain it from a complex matrix, while allowing interfering non-polar or neutral compounds to be washed away. The choice of sorbent and elution solvents is critical for developing a reproducible and efficient protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide the definitive structural information needed to unequivocally identify this compound. NMR, IR, and UV-Vis spectroscopy each offer unique insights into the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. taylorfrancis.comresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the cyclohexyl group. The protons on the aromatic ring will appear as multiplets in the downfield region (typically 7.0-7.5 ppm). The presence of the electron-withdrawing sulfate group will influence their exact chemical shifts. nih.gov The protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region (typically 1.2-2.5 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H | 7.1 - 7.4 | 120 - 130 | Signals for AA'BB' system on the para-substituted ring. |

| Aromatic C-S | - | ~150 | Quaternary carbon attached to the sulfate group. |

| Aromatic C-C | - | ~145 | Quaternary carbon attached to the cyclohexyl group. |

| Cyclohexyl CH | 2.4 - 2.6 | 44 - 46 | Methine proton attached to the phenyl ring. |

| Cyclohexyl CH₂ | 1.2 - 1.9 | 26 - 35 | Multiple overlapping signals for the 5 methylene (B1212753) groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the sulfate ester functional group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Stretching of the S-O bond will also produce a characteristic band, typically around 1000 cm⁻¹. Additional bands will confirm the presence of the aromatic ring (C=C stretching around 1600 and 1500 cm⁻¹) and the aliphatic C-H bonds of the cyclohexyl group (stretching around 2850-2950 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. For this compound, the absorption is primarily due to the π → π* transitions of the benzene (B151609) ring. mrclab.com A strong absorption maximum (λmax) is expected in the ultraviolet region, typically between 200 and 270 nm. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis. mu-varna.bg

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of compounds like this compound. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula from its measured mass-to-charge ratio (m/z) wikipedia.orgresearchgate.net.

For this compound, with a chemical formula of C₁₂H₁₆O₄S, the theoretical monoisotopic mass of the neutral molecule is 256.0769 Da. When analyzed, typically in negative ion mode via electrospray ionization (ESI), it is observed as the deprotonated molecule, [M-H]⁻. HRMS can measure this ion with exceptional precision, distinguishing it from other ions that might have the same nominal mass but different elemental compositions.

Table 1: Theoretical Accurate Mass of this compound Ion

| Chemical Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₁₆O₄S | [M-H]⁻ | 255.0691 |

Beyond accurate mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation studies acdlabs.comorgchemboulder.com. The fragmentation of aryl sulfates is well-characterized and typically involves specific cleavages of the sulfate ester bond. In the case of this compound, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield several diagnostic product ions.

The most characteristic fragmentation pathway for aryl sulfates is the neutral loss of sulfur trioxide (SO₃), which has a monoisotopic mass of 79.9568 Da nih.gov. This loss results in the formation of the 4-cyclohexylphenoxide anion. Another common fragmentation for sulfated compounds is the formation of the bisulfate anion (HSO₄⁻) at m/z 96.9601 or the sulfite (B76179) radical anion (SO₃⁻) at m/z 79.9568 nih.gov. Further fragmentation could involve the cyclohexyl ring, for instance, through the loss of ethene (C₂H₄) or other neutral fragments, helping to confirm the structure of the alkyl substituent libretexts.org.

Table 2: Predicted HRMS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Theoretical) | Fragment Description |

|---|---|---|---|---|

| 255.0691 | [C₁₂H₁₅O]⁻ | SO₃ | 175.1123 | 4-Cyclohexylphenoxide anion |

| 255.0691 | [HSO₄]⁻ | C₁₂H₁₅O• | 96.9601 | Bisulfate anion |

| 255.0691 | [SO₃]⁻• | C₁₂H₁₆O | 79.9568 | Sulfite radical anion |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a complex system, such as a metabolic network, providing definitive insights into reaction mechanisms wikipedia.orgslideshare.net. By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁸O, or ³⁴S), researchers can track the labeled compound and its metabolites using mass spectrometry or NMR spectroscopy doi.org. The resulting mass shifts in the parent molecule and its fragments confirm metabolic transformations and can help elucidate enzymatic processes.

Deuterium (B1214612) (²H) Labeling: To investigate metabolic modifications such as hydroxylation, this compound can be synthesized with deuterium atoms at specific positions on the cyclohexyl or phenyl rings vulcanchem.comresearchgate.net. If the compound is metabolized by cytochrome P450 enzymes, hydroxylation at a deuterated position will result in the loss of a deuterium atom, a change that can be readily detected by mass spectrometry. Furthermore, the C-²H bond is stronger than the C-¹H bond, which can lead to a "kinetic isotope effect" where reactions involving the cleavage of this bond are slower nih.govacs.org. Observing such an effect provides strong evidence for the specific mechanism of enzymatic action.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the carbon skeleton of this compound is an effective strategy for tracing its metabolic fate mdpi.comnih.gov. For example, using ¹³C-labeled phenol (B47542) as a precursor in its synthesis would result in a mass increase of 6 Da for the entire molecule. When this labeled compound is introduced into a biological system, any metabolites formed from it will also carry the ¹³C label, allowing for their confident identification in complex biological matrices. This approach helps to map the entire metabolic pathway, distinguishing compound-derived metabolites from the endogenous metabolome frontiersin.org.

Sulfur-34 (³⁴S) and Oxygen-18 (¹⁸O) Labeling: To study the dynamics of sulfation and desulfation, labeling the sulfate group itself is highly informative. Using ³⁴S-labeled sulfate during biosynthesis would increase the compound's mass by 2 Da, confirming that the sulfate moiety remains intact during specific biological processes researchgate.net. Similarly, using ¹⁸O-labeled water or sulfate can help determine the mechanism of sulfatase enzymes, which cleave the sulfate group. The position of the ¹⁸O atom in the products (either on the resulting phenol or the inorganic sulfate) can reveal whether the C-O or the S-O bond was cleaved during the reaction nih.gov.

Table 3: Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Application in Mechanistic Studies |

|---|---|---|

| Deuterium (²H) | Cyclohexyl or Phenyl Ring | Studying sites of oxidative metabolism (hydroxylation); investigating kinetic isotope effects. |

| Carbon-13 (¹³C) | Phenyl Ring or Cyclohexyl Ring | Tracing the carbon skeleton through metabolic pathways; identifying novel metabolites. |

| Sulfur-34 (³⁴S) | Sulfate Group | Confirming the fate of the sulfate moiety; studying sulfotransferase and sulfatase enzyme activity. |

| Oxygen-18 (¹⁸O) | Sulfate Group or Water | Elucidating the mechanism of enzymatic C-O or S-O bond cleavage by sulfatases. |

Computational and Theoretical Studies of 4 Cyclohexylphenyl Sulfate

Molecular Docking Simulations with Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org It is widely used to understand how a ligand, such as 4-Cyclohexylphenyl sulfate (B86663), might interact with a protein target, typically an enzyme.

The metabolism of sulfate conjugates is primarily handled by two classes of enzymes: sulfotransferases (SULTs), which catalyze their formation, and sulfatases (STSs), which catalyze their hydrolysis. nih.govnih.govnih.gov Molecular docking simulations are instrumental in elucidating the binding modes of sulfate-containing molecules within the active sites of these enzymes.

Docking studies on related compounds show that the sulfate group is crucial for binding, often forming key electrostatic interactions with positively charged residues (like lysine (B10760008) and arginine) and the catalytic machinery within the enzyme's active site. nih.govmdpi.com For instance, in sulfatases, the sulfate moiety of the ligand is positioned near a conserved catalytic residue, often a formylglycine, which is essential for the hydrolysis reaction. nih.gov

Table 1: Predicted Interacting Residues of 4-Cyclohexylphenyl Sulfate in a Hypothetical Sulfatase Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Electrostatic/H-Bond | Sulfate Group (OSO₃⁻) | Arginine, Lysine, Histidine |

| Hydrophobic | Phenyl Ring | Leucine, Phenylalanine, Valine |

| Hydrophobic | Cyclohexyl Ring | Isoleucine, Proline, Alanine |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). arxiv.orgnih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction. researchgate.net These scoring functions evaluate the fitness of different ligand poses, considering factors like electrostatic and van der Waals interactions. arxiv.org By comparing the predicted binding affinity of this compound to that of known substrates or inhibitors, researchers can hypothesize about its potential as a substrate or inhibitor for a given enzyme. nih.govbiorxiv.org

The orientation of the substrate is critical for catalysis. Docking predicts the most likely three-dimensional arrangement of this compound in the active site. This includes the distance and angle between the ligand's sulfate group and the enzyme's catalytic residues, which determines whether a reaction (like hydrolysis by a sulfatase) is feasible. nih.gov Different docking poses are clustered and ranked based on their predicted binding energies to identify the most probable and catalytically competent orientation. tandfonline.com

Ligand-Enzyme Binding Interactions (e.g., Sulfotransferases, Sulfatases)

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and energetics of a molecule from first principles. rsc.orgroutledge.com These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. nrel.govchemrxiv.org

Quantum chemical calculations can determine the three-dimensional geometry and the distribution of electrons within the this compound molecule. nrel.gov From the electronic structure, various reactivity descriptors can be calculated. These descriptors help predict how the molecule will behave in chemical reactions. caltech.edu

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a high negative potential around the sulfate group's oxygen atoms. routledge.com

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electron density. nrel.gov

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Region | Implication |

|---|---|---|

| HOMO Energy | Negative Value (e.g., -7.5 eV) | Electron-donating ability |

| LUMO Energy | Positive/Less Negative Value | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential | Highly negative around SO₄ | Site for interaction with positive ions/groups |

The flexibility of the this compound molecule, particularly the rotation around the bond connecting the phenyl and cyclohexyl rings and the C-O-S linkage, is crucial for its ability to fit into an enzyme's active site.

Conformational Analysis: This involves systematically exploring the different spatial arrangements (conformations) of the molecule and calculating their relative energies. lumenlearning.comlibretexts.org For this compound, this analysis would identify the most stable (lowest energy) conformations of the cyclohexyl ring (typically a chair conformation) and the preferred rotational angle between the two rings. libretexts.org This helps understand the molecule's shape in a solution.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. nih.gov An MD simulation of this compound, either in water or within an enzyme active site, reveals its flexibility, how it interacts with its environment, and the stability of its binding pose. mdpi.comsci-hub.se Enhanced sampling methods can be used to explore larger conformational spaces and longer timescales relevant to biological processes. arxiv.org

Electronic Structure and Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Conjugates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ethernet.edu.etresearchgate.netimist.ma While a QSAR model for this compound itself would require data on a series of related molecules, the principles are widely applied to sulfate conjugates to predict properties like enzyme inhibition. tandfonline.commdpi.com

A QSAR model is built using a "training set" of molecules with known activities (e.g., IC₅₀ values for sulfatase inhibition). For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with the observed biological activity. tandfonline.comnih.gov

Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of new or untested compounds, like this compound, based solely on their calculated descriptors. imist.ma For phenyl sulfate conjugates, important descriptors often include those related to hydrophobicity (e.g., LogP), electronic effects of substituents on the phenyl ring, and steric parameters. tandfonline.com

Table 3: Examples of Molecular Descriptors Used in QSAR for Phenyl Sulfate Analogs

| Descriptor Class | Example Descriptor(s) | Property Represented |

|---|---|---|

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents |

| Dipole Moment | Polarity of the molecule | |

| Hydrophobic | LogP, CLogP | Lipophilicity/hydrophobicity |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Wiener Index, Kier Shape | Molecular size, shape, and branching |

Environmental Fate and Biogeochemistry of 4 Cyclohexylphenyl Sulfate

Abiotic Transformation Pathways

Abiotic transformation involves chemical reactions that occur without the intervention of living organisms, primarily driven by environmental factors such as water and sunlight.

Generally, these compounds are relatively stable to hydrolysis at the neutral pH values (around pH 7) commonly found in many surface waters. google.com The rate of hydrolysis for many organic esters increases at both acidic (pH < 4) and alkaline (pH > 9) conditions. google.com For aryl sulfates, this process is typically slow under environmentally relevant temperatures and pH ranges, suggesting that hydrolysis is likely not a primary or rapid degradation pathway for 4-Cyclohexylphenyl sulfate (B86663) in most natural aquatic environments. google.com The amide bonds in some polyamides, for instance, are known to be susceptible to hydrolysis in the presence of water, with the rate increasing with temperature. google.com

Table 1: Expected Hydrolytic Stability of Aryl Sulfate Esters in Environmental Conditions

| pH Condition | Temperature | Expected Rate of Hydrolysis | General Stability |

| Acidic (pH < 4) | Environmental (5-30°C) | Slow to Moderate | Potentially Unstable over long periods |

| Neutral (pH 6-8) | Environmental (5-30°C) | Very Slow | Generally Stable |

| Alkaline (pH > 9) | Environmental (5-30°C) | Slow to Moderate | Potentially Unstable over long periods |

This table is based on general principles of organic ester hydrolysis and is not derived from specific experimental data for 4-Cyclohexylphenyl sulfate.

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. This can occur through two main mechanisms: direct and indirect photolysis. taylorandfrancis.com

Direct Photolysis: This process involves the direct absorption of solar radiation by the chemical, leading to its degradation. taylorandfrancis.com For direct photolysis to occur, a compound must have a chromophore that absorbs light in the solar spectrum reaching the Earth's surface (wavelengths > 290 nm). The phenyl group in this compound acts as a chromophore, making direct photolysis a potential transformation pathway. taylorandfrancis.com

Indirect Photolysis: This pathway involves the degradation of a chemical by reactive species that are themselves generated by sunlight in the environment. nih.govethz.ch Key reactive species in natural waters include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter in its triplet excited state. nih.gov These oxidants can react with and degrade organic pollutants that may not absorb sunlight efficiently themselves. nih.gov While specific studies on the indirect photolysis of this compound are unavailable, its complex structure suggests it would be susceptible to attack by these highly reactive species.

Experimental determination of the quantum yield and reaction rate constants with specific reactive species would be necessary to quantify the environmental significance of these photodegradation pathways.

Hydrolytic Stability under Environmental Conditions

Biodegradation and Microbial Metabolism

Biodegradation by microorganisms is a critical pathway for the breakdown of many organic pollutants in the environment. nih.gov This process involves enzymes that catalyze the transformation of complex molecules into simpler ones. nih.gov

While specific microbial strains that utilize this compound as a growth substrate have not been explicitly documented in the reviewed literature, evidence from related compounds allows for the identification of likely candidates. Bacteria from the genera Pseudomonas and Sphingomonas are well-known for their versatile metabolic capabilities and their ability to degrade a wide range of complex aromatic compounds, including aromatic sulfates. ethz.chresearchgate.netnih.govnih.gov

Pseudomonas species: Various Pseudomonas strains are known to produce arylsulfatase enzymes, which are essential for the initial step in the degradation of aryl sulfate esters. ethz.chresearchgate.net These bacteria are frequently isolated from environments contaminated with organic pollutants.

Sphingomonas species: This genus is noted for its ability to degrade recalcitrant environmental contaminants, including alkylated phenols and other complex aromatics. nih.govnih.govjmb.or.kr For example, Sphingomonas sp. strain NP5 utilizes a monooxygenase with broad substrate specificity for compounds with a bisphenolic structure, suggesting a capacity to attack related molecules. nih.gov

Therefore, it is highly probable that species within these genera, possessing the necessary enzymatic machinery, are capable of degrading this compound in soil and aquatic environments.

Table 2: Potential Microorganisms for this compound Degradation

| Microbial Genus | Relevant Known Activity | Supporting Evidence |

| Pseudomonas | Degradation of various aromatic sulfate esters via arylsulfatase production. | Widespread ability to utilize sulfate esters and produce sulfate-regulated enzymes. ethz.chresearchgate.net |

| Sphingomonas | Degradation of complex, structurally-related aromatic compounds like bisphenols and carbofuran. | Possession of monooxygenases with broad substrate specificity for phenolic structures. nih.govjmb.or.kr |

The microbial degradation of this compound is expected to proceed through a multi-step pathway, initiated by the cleavage of the sulfate group, followed by the breakdown of the aromatic and aliphatic ring structures.

Initial Desulfation: The first and most critical step is the hydrolysis of the sulfate ester bond. This reaction is catalyzed by an arylsulfatase enzyme (EC 3.1.6.1), which cleaves the ester linkage to release inorganic sulfate (SO₄²⁻) and the corresponding phenolic compound, 4-cyclohexylphenol (B75765) . oup.comnih.gov The release of inorganic sulfate allows the microorganism to assimilate sulfur, which is an essential nutrient. nih.gov The expression of arylsulfatase is often repressed when more easily accessible sulfur sources like inorganic sulfate are abundant. ethz.choup.com

Aromatic Ring Hydroxylation and Cleavage: Following desulfation, the resulting 4-cyclohexylphenol is likely attacked by oxygenase enzymes. Aerobic degradation of phenolic compounds typically involves hydroxylation of the aromatic ring by a monooxygenase to form a catechol or a related dihydroxy intermediate. nih.gov This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes, opening the ring to form aliphatic dicarboxylic acids.

Cyclohexane (B81311) Ring Degradation: The degradation of the cyclohexane moiety would follow, likely through pathways similar to those for other cycloalkanes, involving oxidation to a ketone, followed by Baeyer-Villiger oxidation and subsequent ring opening to yield linear intermediates that can enter central metabolism.

Table 3: Proposed Microbial Degradation Pathway for this compound

| Step | Transformation | Key Enzyme Class | Intermediate/Product |

| 1 | Desulfation | Arylsulfatase | 4-Cyclohexylphenol + Sulfate (SO₄²⁻) |

| 2 | Aromatic Ring Activation | Monooxygenase | Dihydroxylated cyclohexylphenyl intermediate |

| 3 | Aromatic Ring Cleavage | Dioxygenase | Aliphatic acid derivatives |

| 4 | Cyclohexane Ring Degradation | Oxidoreductases | Central metabolic intermediates (e.g., Acetyl-CoA) |

Arylsulfatase enzymes play a pivotal role in the biogeochemical cycling of sulfur, particularly in terrestrial and aquatic ecosystems. oup.comresearchgate.net Sulfur is an essential element for all life, required for the synthesis of amino acids like cysteine and methionine. nih.gov While abundant in the environment, much of the sulfur in soil is sequestered in organic forms, primarily as sulfate esters, which are not directly available to plants and most microorganisms. researchgate.net

Environmental Transport and Distribution

Adsorption and Desorption Behavior in Environmental Matrices

No specific studies on the adsorption and desorption of this compound in soil, sediment, or other environmental matrices were identified. Generally, the adsorption of organic compounds to soil and sediment is influenced by factors such as organic carbon content, clay mineralogy, and soil pH. For anionic compounds like sulfates, adsorption is often limited due to the predominantly negative charge of soil surfaces, although some level of sorption can occur on positively charged sites on minerals like iron and aluminum oxides, particularly at low pH.

A study on alcohol sulfates, a different class of sulfated compounds, indicated that sorption to agricultural soil increased with the length of the nonpolar alkyl chain. nih.gov However, it is not scientifically sound to directly extrapolate these findings to the behavior of the structurally distinct this compound without dedicated research.

Leaching and Runoff Potential in Aquatic and Terrestrial Systems

Specific data on the leaching and runoff potential of this compound are not available. In general, sulfate compounds are known to be relatively mobile in soils and prone to leaching into groundwater because the sulfate anion (SO₄²⁻) is water-soluble and not strongly retained by negatively charged soil particles. smartnutritionmst.comunl.eduspectrumanalytic.com The extent of leaching is influenced by soil texture, with coarser soils allowing for more rapid movement of water and dissolved substances. smartnutritionmst.com Runoff potential would be dictated by the compound's solubility, the intensity of rainfall or irrigation, and the topography and permeability of the land surface. smartnutritionmst.com

Formation of Secondary Metabolites and Conjugates in Environmental Systems

There is no available information detailing the specific secondary metabolites or conjugates of this compound formed in environmental systems. The biotransformation of foreign chemical compounds (xenobiotics) in the environment is a complex process mediated by microorganisms. fiveable.meopenaccessjournals.com This typically involves Phase I reactions (such as oxidation, reduction, and hydrolysis) that introduce or expose functional groups, followed by Phase II conjugation reactions that increase water solubility and facilitate excretion by organisms. researchgate.netnumberanalytics.com Common conjugates include glucuronides and sulfates. researchgate.netnumberanalytics.com Without experimental data, the specific biotransformation pathways and resulting products for this compound in the environment remain unknown.

Due to the lack of specific research on this compound, no data tables can be generated.

Application of 4 Cyclohexylphenyl Sulfate As a Research Probe and Mechanistic Tool

Utilization in Enzymatic Assay Development

Enzymatic assays are crucial for determining the activity of enzymes, screening for inhibitors, and understanding metabolic pathways. Sulfated aryl compounds are frequently used as substrates in these assays due to the ease of detecting the product of the enzymatic reaction.

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. numberanalytics.com The activity of SULTs is critical in the metabolism of a wide array of xenobiotics, drugs, and endogenous compounds like hormones. xenotech.com

In a typical sulfotransferase assay, a substrate is incubated with the enzyme and the cofactor PAPS. The rate of product formation is then measured. While there is no specific literature detailing the use of 4-Cyclohexylphenyl sulfate (B86663) as a substrate, other aryl sulfates are commonly employed. For instance, p-nitrophenol is often used as a substrate, where its sulfation by SULTs is monitored. nih.gov The activity of SULTs can be quantified by measuring the consumption of PAPS or the formation of the sulfated product. numberanalytics.com Assays can be designed to be colorimetric, fluorescent, or radiometric, depending on the nature of the substrate and the required sensitivity. medchemexpress.com

Should 4-Cyclohexylphenyl sulfate be used in such an assay, its conversion to 4-cyclohexylphenol (B75765) would be catalyzed by a SULT enzyme in the presence of PAPS. The rate of this reaction could be monitored, potentially through chromatographic methods like HPLC, to determine the enzyme's activity. The kinetic parameters of the enzyme with this specific substrate could then be determined.

Table 1: Example of Kinetic Data for a Sulfotransferase Enzyme This table presents hypothetical data for illustrative purposes to show how kinetic parameters for a sulfotransferase would be displayed.

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| This compound | Recombinant Human SULT1A1 | Data not available | Data not available |

| p-Nitrophenol | Recombinant Human SULT1A1 | 1.5 | 120 |

Arylsulfatases (AS) are enzymes that catalyze the hydrolysis of sulfate esters, cleaving a sulfate group from an aromatic ring. nih.gov These enzymes are widespread and play a significant role in the sulfur cycle and the breakdown of sulfated molecules. nih.govscirp.org

Assays for arylsulfatase activity typically involve incubating the enzyme with a sulfated aryl substrate and measuring the formation of the desulfated phenol (B47542) product. A commonly used substrate is p-nitrocatechol sulfate (pNCS) or p-nitrophenyl sulfate (pNPS). scirp.orgrcsb.org The hydrolysis of these substrates by arylsulfatase releases p-nitrocatechol or p-nitrophenol, respectively, which are colored compounds that can be easily quantified using spectrophotometry. scirp.org

If this compound were to be used as a substrate, the assay would measure the rate at which arylsulfatase catalyzes its hydrolysis to produce 4-cyclohexylphenol and a sulfate ion. The detection of the 4-cyclohexylphenol product would likely require methods such as high-performance liquid chromatography (HPLC) or mass spectrometry, as it is not colored. The kinetic properties of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), could be determined for this substrate. scirp.org

Table 2: Common Substrates in Arylsulfatase Activity Assays This table shows examples of established substrates for arylsulfatase assays, as specific data for this compound is not available in the reviewed literature.

| Substrate | Enzyme Source | Detection Method |

|---|---|---|

| p-Nitrophenyl sulfate (pNPS) | Aerobacter aerogenes | Spectrophotometry |

| p-Nitrocatechol sulfate (pNCS) | Human Arylsulfatase A | Spectrophotometry |

As a Substrate for Sulfotransferase Activity Assays

Investigation of Structure-Activity Relationships in Related Sulfated Compounds

Structure-activity relationship (SAR) studies are essential in medicinal chemistry and toxicology for designing compounds with desired biological activity and for predicting their effects. collaborativedrug.com SAR analyses correlate the chemical structure of a compound with its biological or biochemical activity. researchgate.net

In the context of sulfated compounds, SAR studies help to understand how modifications to the chemical structure affect their interaction with enzymes like sulfotransferases or sulfatases. For example, the nature and position of substituents on the phenyl ring of an aryl sulfate can significantly influence whether it acts as a substrate or an inhibitor, and with what potency. acs.orgmdpi.com

While no specific SAR studies involving this compound were identified in the literature, its structure offers interesting points for comparison. The bulky, lipophilic cyclohexyl group would be expected to influence its binding to the active site of enzymes. An SAR study could compare the activity of this compound with simpler analogs like phenyl sulfate or p-cresol (B1678582) sulfate to determine the contribution of the cyclohexyl moiety to substrate recognition and turnover. medchemexpress.com Such studies are crucial for developing more specific substrates or potent inhibitors for these enzymes. acs.org

Development of Biochemical Probes for Studying Sulfate Conjugation Processes

Biochemical probes are small molecules used to study biological systems, such as enzyme activity or cellular processes. rsc.org An ideal probe is highly selective for its target and allows for the detection of a specific biochemical event.

A sulfated compound can be developed into a biochemical probe. For example, a substrate could be modified to be fluorescent, allowing for a continuous, real-time assay of enzyme activity. rsc.org Alternatively, a compound could be designed as an inhibitor that covalently binds to the active site of an enzyme, which can be used to identify and characterize the enzyme in complex biological samples.

There is no evidence in the scientific literature of this compound being used to develop such a biochemical probe. However, its structure could serve as a scaffold. For instance, a fluorescent tag could be incorporated into the cyclohexyl or phenyl ring to create a reporter substrate for sulfatases or sulfotransferases. Furthermore, reactive groups could be added to convert it into an activity-based probe to study the active sites of enzymes involved in sulfate conjugation.

Insights into Biological Recognition and Transport Mechanisms of Sulfated Species

Understanding how sulfated molecules are recognized by proteins and transported across cell membranes is crucial for pharmacology and physiology. nih.gov Sulfation generally increases the water solubility of compounds, affecting their distribution and excretion. The transport of sulfated molecules is often mediated by specific transporter proteins, such as organic anion transporters (OATs). nih.gov

Studies in this area often use model sulfated compounds to investigate the specificity and kinetics of these transport systems. nih.gov While research on the specific biological recognition and transport of this compound is not available, the principles can be illustrated with other sulfated molecules. For example, studies with human bronchial epithelial cells have shown that inorganic sulfate is transported by a broad-specificity anion exchanger. nih.gov The presence of the cyclohexylphenyl group in this compound would give it a distinct size, shape, and lipophilicity compared to smaller aryl sulfates, which would likely influence its interaction with binding pockets of proteins and transporters. google.com Investigating its transport could provide insights into how transporters accommodate bulky, lipophilic sulfated xenobiotics.

常见问题

Q. How can cross-disciplinary collaboration enhance research on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。